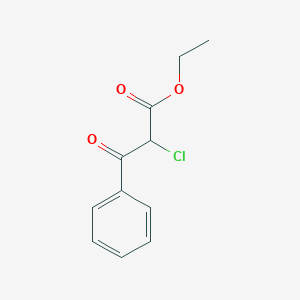

Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Overview

Description

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H11ClO3. It is a chlorinated ester of phenyl-substituted acetic acid and is commonly used in organic synthesis and research. This compound is known for its reactivity and versatility in various chemical reactions.

Synthetic Routes and Reaction Conditions:

Chlorination of Ethyl Phenylacetate: One common synthetic route involves the chlorination of ethyl phenylacetate using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Oxidation of this compound: Another method involves the oxidation of this compound using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The reaction conditions, such as temperature and solvent choice, are crucial for achieving high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale reactors with precise control over reaction parameters. Continuous flow processes and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxides, and amines.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Chloro-substituted esters, ethers, and amines.

Scientific Research Applications

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. The compound is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which ethyl 2-chloro-3-oxo-3-phenylpropanoate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for the oxidizing agent, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is similar to other chlorinated esters and phenyl-substituted compounds. Some similar compounds include:

Ethyl phenylacetate: A related ester without the chlorine atom.

Ethyl 2-chloro-3-oxopropanoate: A chlorinated ester without the phenyl group.

Ethyl 3-oxo-3-phenylpropanoate: A non-chlorinated ester with a similar structure.

Uniqueness: this compound is unique due to its combination of chlorination and phenyl substitution, which imparts distinct reactivity and chemical properties compared to its similar compounds.

Biological Activity

Ethyl 2-chloro-3-oxo-3-phenylpropanoate, a compound with the molecular formula CHClO and a molecular weight of approximately 226.65 g/mol, is classified as an α-chloro β-keto ester. This compound has garnered attention in synthetic organic chemistry due to its reactivity and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, including the reaction of phenylacetone derivatives with chloroacetic acid. One efficient synthesis method involves a boric acid-catalyzed multi-component reaction, which has been noted for its simplicity and high yield. The compound is characterized by its distinct spectral data, including Nuclear Magnetic Resonance (NMR) and High Resolution Mass Spectrometry (HRMS), confirming its structure and purity.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 226.65 g/mol |

| Physical State | Pale yellow liquid |

| Boiling Point | Varies (dependent on purity) |

| Reactivity | Susceptible to hydrolysis and nucleophilic substitution |

The biological activity of this compound primarily involves nucleophilic attack at the carbonyl carbon by various nucleophiles, leading to the formation of alcohols or acids depending on the reaction conditions (acidic or basic). The presence of the chlorine atom enhances electrophilicity at the adjacent carbon, facilitating further reactions such as substitution or addition .

Enzymatic Studies

Recent studies have explored the hydrolysis of this compound using ultrasound-assisted methods. These studies revealed enhanced reaction rates and yields when specific enzymes were employed, indicating potential applications in enzymatic catalysis. Additionally, microbial reduction processes have been investigated for their ability to produce enantiomerically enriched products from this compound.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer properties. For instance, studies have shown that certain derivatives demonstrate significant inhibitory effects against various bacterial strains and cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications to the phenyl group can influence biological activity, with electron-donating groups enhancing efficacy .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating the antimicrobial properties of this compound derivatives found that compounds with electron-withdrawing groups were generally inactive, while those with electron-donating groups showed increased potency against Gram-positive bacteria.

- Anticancer Evaluation : Another investigation focused on the anticancer potential of this compound's derivatives indicated that specific structural modifications led to significant cytotoxic effects in various cancer cell lines. The most effective derivatives exhibited low toxicity towards normal mammalian cells while maintaining high selectivity against cancer cells .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Active against Gram-positive bacteria; SAR indicates importance of substituents |

| Anticancer | Significant cytotoxicity in cancer cell lines; low toxicity in normal cells |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-chloro-3-oxo-3-phenylpropanoate, and how can reaction conditions be fine-tuned to improve yield?

Methodological Answer: The compound is typically synthesized via esterification of 3-oxo-3-phenylpropanoic acid with ethanol in the presence of chlorinating agents (e.g., thionyl chloride or PCl₃). Key parameters include:

- Temperature control : Maintaining 0–5°C during chlorination to avoid side reactions like over-halogenation.

- Solvent selection : Anhydrous dichloromethane or THF minimizes hydrolysis of intermediates.

- Catalyst use : DMAP (4-dimethylaminopyridine) enhances esterification efficiency .

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Yield optimization requires iterative adjustments to molar ratios (e.g., acid:chlorinating agent = 1:1.2) and reaction time (2–4 hrs) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for the ethyl ester triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 4.1–4.3 ppm, CH₂), alongside aromatic protons (δ 7.3–7.5 ppm) and a ketone carbonyl (δ 3.3–3.5 ppm for the α-chloro group).

- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl), 195–200 ppm (ketone), and 45–50 ppm (C-Cl) confirm functional groups .

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 226 (C₁₁H₁₁ClO₃) with fragmentation patterns reflecting loss of Cl (-35) and CO₂Et (-73) .

Q. What strategies are recommended for determining the compound’s solubility and stability under varying experimental conditions?

Methodological Answer:

- Solubility profiling : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) via UV-Vis spectroscopy or gravimetric analysis. Ethyl esters generally show moderate solubility in THF and acetone .

- Stability studies : Use HPLC or TLC to monitor degradation under heat (40–60°C), light, or acidic/basic conditions. Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for synthesis/purification.

- Exposure mitigation : In case of skin contact, wash with 10% NaHCO₃ solution; for inhalation, move to fresh air and administer oxygen if needed .

- Waste disposal : Neutralize with aqueous NaOH (pH 7–9) before incineration .

Advanced Research Questions

Q. How can reaction pathways involving the α-chloro ketone moiety be leveraged for synthesizing derivatives (e.g., via nucleophilic substitution or cross-coupling)?

Methodological Answer:

- Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF at 80°C to replace the chloro group. Monitor progress via TLC (Rf shift).

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ catalyst and aryl boronic acids to functionalize the phenyl ring. Optimize base (K₂CO₃ vs. Cs₂CO₃) for regioselectivity .

- Kinetic vs. thermodynamic control : Vary temperature (0°C vs. reflux) to isolate intermediates like enolates .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity or biological activity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Cl bond to predict substitution reactivity. Use Gaussian09 with B3LYP/6-31G* basis set .

- Molecular docking : Model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize poses with lowest binding energy (ΔG < -7 kcal/mol) .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?

Methodological Answer:

- Cross-validate sources : Compare PubChem, EPA DSSTox, and peer-reviewed literature. For example, melting points may vary due to polymorphism—perform DSC analysis to identify crystalline forms .

- Reproduce experiments : Synthesize the compound independently and characterize via X-ray crystallography (single-crystal XRD) for definitive structural confirmation .

Q. What in vitro assays are recommended for evaluating the compound’s potential bioactivity (e.g., enzyme inhibition, cytotoxicity)?

Methodological Answer:

- Enzyme inhibition : Test against COX-2 or kinases using fluorometric assays (e.g., Invitrogen’s Z’-LYTE™). IC₅₀ values <10 μM suggest therapeutic potential .

- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ to cisplatin controls. Include ROS detection (DCFH-DA probe) to assess oxidative stress mechanisms .

Properties

IUPAC Name |

ethyl 2-chloro-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIINBVGKBDRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.